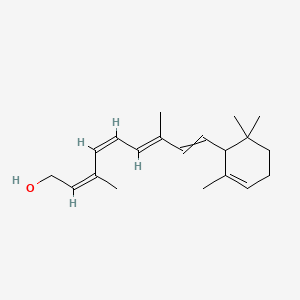
4,5-Didehydro-5,6-dihydro-Retinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Didehydro-5,6-dihydro-Retinol is a derivative of retinol, which is a form of vitamin A. This compound is related to all-trans-Retinol, which is metabolized from carotenoids such as beta-carotene in the intestinal mucosa . Retinoids, including this compound, play crucial roles in various biological processes, including vision, cellular differentiation, and immune function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-Retinol involves the dehydrogenation and hydrogenation of retinol. One common method includes the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides, resulting in high yields of the desired compound . Another method involves the use of methylene chloride and sonication or vortex mixing to dissolve the product, followed by centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry for detection and quantification . This ensures high purity and quality of the final product.
化学反应分析
Types of Reactions
4,5-Didehydro-5,6-dihydro-Retinol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Halogens like chlorine or bromine are often used in substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Fully saturated retinol.
Substitution: Various halogenated or alkylated retinoids.
科学研究应用
4,5-Didehydro-5,6-dihydro-Retinol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids and carotenoids.
Biology: Plays a role in studying cellular differentiation and gene expression.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the production of cosmetics and nutritional supplements.
作用机制
The mechanism of action of 4,5-Didehydro-5,6-dihydro-Retinol involves its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene expression, influencing processes like cellular differentiation and proliferation .
相似化合物的比较
Similar Compounds
All-trans-Retinol: A fully saturated form of retinol.
3,4-Didehydroretinol: Another dehydrogenated form of retinol.
Retinoic Acid: An oxidized form of retinol.
Uniqueness
4,5-Didehydro-5,6-dihydro-Retinol is unique due to its specific dehydrogenation and hydrogenation pattern, which imparts distinct chemical and biological properties compared to other retinoids .
属性
分子式 |
C20H30O |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI 键 |
DPRNENKPXAZQBI-PQCRVBQNSA-N |
手性 SMILES |
CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C |
规范 SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


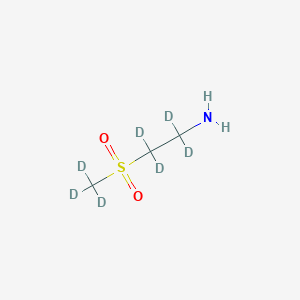
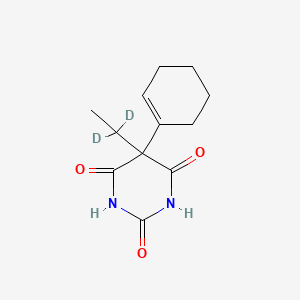
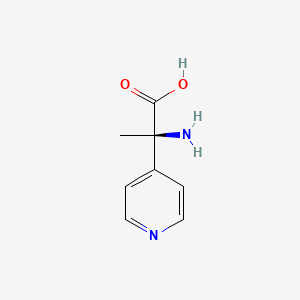
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

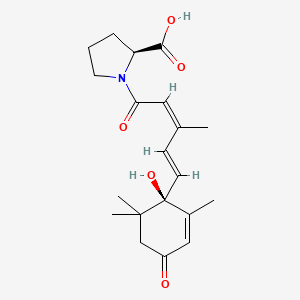

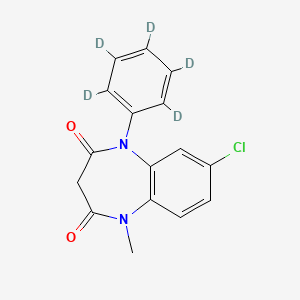
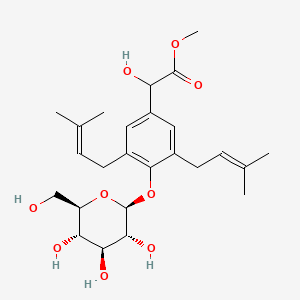
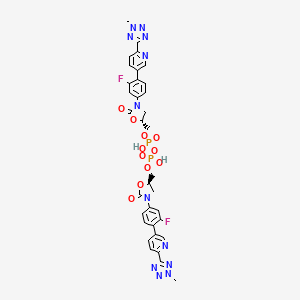

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
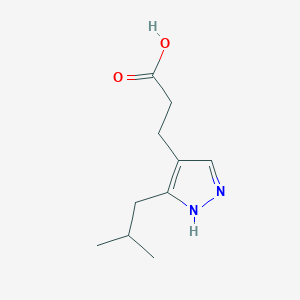
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
